molecular formula C10H12N2S B11905277 3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine

3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B11905277
M. Wt: 192.28 g/mol
InChI Key: WSGCKRHMZACABU-UHFFFAOYSA-N
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Description

3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of an ethylthio group at the 3-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with ethylthioacetic acid under acidic conditions can lead to the formation of the desired compound. The reaction typically requires heating and the use of a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazo ring, using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazo derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: A class of compounds with similar core structures but different substituents.

    3-(Methylthio)-6-methylimidazo[1,2-a]pyridine: Similar structure with a methylthio group instead of an ethylthio group.

    6-Methylimidazo[1,2-a]pyridine: Lacks the ethylthio group but retains the core imidazo[1,2-a]pyridine structure.

Uniqueness: 3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine is unique due to the presence of both the ethylthio and methyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

3-ethylsulfanyl-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H12N2S/c1-3-13-10-6-11-9-5-4-8(2)7-12(9)10/h4-7H,3H2,1-2H3

InChI Key

WSGCKRHMZACABU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CN=C2N1C=C(C=C2)C

Origin of Product

United States

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